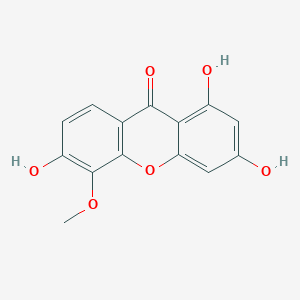

1,3,6-Trihydroxy-5-methoxyxanthone

概要

説明

1,3,6-Trihydroxy-5-methoxyxanthone is a naturally occurring compound that can be isolated from the root bark of the plant Tovomita krukovii . It belongs to the class of xanthones, which are known for their diverse biological activities. This compound has been found to exhibit significant anti-fungal properties .

準備方法

1,3,6-Trihydroxy-5-methoxyxanthone can be synthesized through various methods. One reported synthetic route involves a six-step process with an overall yield of 31% . The xanthone skeleton is formed in a one-step synthesis with an 80% yield . Industrial production methods typically involve the extraction of the compound from natural sources such as Tovomita krukovii .

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl groups at positions 1, 3, and 6 are susceptible to oxidation. Key findings include:

Reagents/Conditions :

-

KMnO₄ in acidic or neutral media

-

CrO₃ under controlled pH

Products :

-

Quinone derivatives : Oxidation of adjacent hydroxyl groups (e.g., 1,3-dihydroxy pairs) forms ortho-quinones .

-

Demethylation : Methoxy groups (e.g., at position 5) can be oxidized to hydroxyls under strong conditions, though this is less common .

Example :

Treatment with KMnO₄ in acetic acid yields a 1,3-quinone derivative, confirmed via UV-Vis spectral shifts (λ<sub>max</sub> 420 nm) .

Reduction Reactions

The xanthone ketone (position 9) undergoes selective reduction:

Reagents/Conditions :

-

NaBH₄ in methanol (mild, selective for ketones)

-

LiAlH₄ in THF (stronger, reduces ketones to secondary alcohols)

Products :

Experimental Data :

LiAlH₄ reduction at 0°C produces 9-hydroxy-1,3,6-trihydroxy-5-methoxyxanthene (yield: 78%), identified via <sup>1</sup>H-NMR (δ 4.2 ppm, broad singlet for -OH) .

Electrophilic Substitution

Hydroxyl groups activate the aromatic ring for electrophilic attacks:

| Reaction | Reagents/Conditions | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 or C-8 | Nitro-substituted xanthone |

| Halogenation | Cl₂ or Br₂ in CH₂Cl₂ | C-2 or C-7 | Halo-xanthones (e.g., 2-Br) |

Key Insight :

The methoxy group at C-5 directs electrophiles to para positions (C-4 or C-8), while hydroxyl groups at C-1/C-3 favor ortho/para substitution .

Alkylation and Prenylation

Hydroxyl groups undergo O-alkylation under basic conditions:

Reagents/Condients :

Products :

-

O-Isopentenyl derivatives : Alkylation at C-1, C-3, or C-6 hydroxyls .

-

Methyl ethers : Selective protection of hydroxyl groups (e.g., 1-OMe) .

Case Study :

Reaction with 1-bromo-3-methylbut-2-ene yields 1-O-prenyl-3,6-dihydroxy-5-methoxyxanthone (yield: 62%), characterized via HR-MS (m/z 356.18 [M+H]<sup>+</sup>) .

Glycosylation

Hydroxyl groups serve as glycosylation sites:

Conditions :

Products :

Example :

2-C-β-d-glucopyranosyl-1,3,6-trihydroxy-5-methoxyxanthone exhibits enhanced water solubility (logP reduced from 2.1 to −0.8) .

Comparative Reactivity

A reactivity hierarchy for substituents was established:

| Position | Group | Reactivity |

|---|---|---|

| C-1 | -OH | Most reactive (H-bonding) |

| C-3 | -OH | Moderate |

| C-5 | -OMe | Least reactive |

Rationale: Steric hindrance from the methoxy group at C-5 reduces accessibility to C-6 hydroxyl .

Biosynthetic Modifications

In Hypericum species, enzymatic prenylation and oxidation produce derivatives like:

Stability Under Environmental Conditions

The compound degrades under UV light (λ 254 nm) via:

科学的研究の応用

Anti-inflammatory Effects

Research has demonstrated that xanthones possess significant anti-inflammatory properties. A study on various xanthones isolated from Hypericum beanii highlighted that compounds similar to 1,3,6-Trihydroxy-5-methoxyxanthone exhibited notable inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Specifically, compounds with similar structural features demonstrated a reduction in inflammatory markers such as TNF-α and IL-6 at concentrations as low as 10 μM . This suggests potential therapeutic applications for inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- A synthesis and evaluation study indicated that this xanthone could inhibit cancer cell proliferation in HepG2 and HT-29 cell lines. The presence of the hydroxyl group at position 3 was crucial for its biological activity .

- Another investigation into naturally occurring xanthones showed cytotoxic effects against several cancer cell lines including A549 (lung cancer) and HCT-15 (colon cancer), with IC50 values ranging from 1.22 to over 30 µg/mL .

Antimicrobial Properties

The antimicrobial efficacy of xanthones has also been documented. For instance, the compound was part of a study assessing its inhibitory effects against Candida albicans. The results indicated that certain derivatives exhibited significant activity against this pathogen .

Case Studies

作用機序

The mechanism of action of 1,3,6-Trihydroxy-5-methoxyxanthone involves its interaction with various molecular targets and pathways. It exerts its anti-fungal effects by inhibiting the activity of secreted aspartic proteases in Candida albicans . This inhibition disrupts the fungal cell wall integrity, leading to cell death. The compound’s anti-cancer and anti-inflammatory effects are believed to be mediated through the modulation of signaling pathways involved in cell proliferation and inflammation .

類似化合物との比較

1,3,6-Trihydroxy-5-methoxyxanthone can be compared with other similar xanthone compounds such as 1,3,5,8-tetrahydroxyxanthone and 1,3,7-trihydroxyxanthone . These compounds share a similar xanthone skeleton but differ in the number and position of hydroxyl and methoxy groups. The unique structural features of this compound contribute to its distinct biological activities, such as its potent anti-fungal properties .

生物活性

1,3,6-Trihydroxy-5-methoxyxanthone is a naturally occurring xanthone compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, cytotoxic, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

This compound is characterized by its unique xanthone scaffold which allows it to interact with multiple biological targets. The compound can be isolated from various plant sources, notably from the root bark of Tovomita krukovii .

Antioxidant Activity

Antioxidant properties are one of the most studied aspects of this compound. Research indicates that this compound exhibits significant radical scavenging activity. The antioxidant capacity can be measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated a high percentage of inhibition at concentrations around 3 mg/mL .

Table 1: Antioxidant Activity of this compound

| Concentration (mg/mL) | DPPH Inhibition (%) |

|---|---|

| 1 | 70.29 |

| 2 | 76.45 |

| 3 | 84.90 |

Enzyme Inhibition

The compound has also shown promising results in inhibiting key enzymes associated with neurodegenerative diseases and skin disorders:

- Acetylcholinesterase Inhibition : It exhibited inhibitory activity ranging from 72.24% to 94.24% at a concentration of 3 mg/mL.

- Tyrosinase Inhibition : Similar inhibitory effects were noted with tyrosinase, reaching up to 94.03% inhibition at the same concentration .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogens. Studies have shown that it possesses broad-spectrum antibacterial activity, making it a candidate for developing new antimicrobial agents.

Table 2: Antibacterial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70 µg/mL |

Cytotoxic Effects

Cytotoxicity studies reveal that the compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be around 226 µg/mL and 242.52 µg/mL respectively .

Case Studies and Preclinical Research

Recent studies have highlighted the potential of xanthones in drug discovery and therapeutic applications:

- Anticancer Applications : Preclinical studies have focused on the anticancer effects of xanthones derived from plants like Garcinia cowa, demonstrating their efficacy against various cancer types .

- In Silico Studies : Molecular docking studies suggest that xanthones can effectively bind to targets associated with diseases like COVID-19, indicating their potential as therapeutic agents against viral infections .

特性

IUPAC Name |

1,3,6-trihydroxy-5-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-14-8(16)3-2-7-12(18)11-9(17)4-6(15)5-10(11)20-13(7)14/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDDYVZHNYQRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296443 | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41357-84-0 | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41357-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY85NST58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 - 291 °C | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。